molecular formula C27H29N7O4S B2504735 2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 1015860-94-2

2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No. B2504735
CAS RN: 1015860-94-2
M. Wt: 547.63
InChI Key: BVVZSOJLXYYICQ-UHFFFAOYSA-N
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Description

The compound "2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of a triazoloquinazolinone core, which is a fused triazole and quinazolinone ring system, suggests potential pharmacological properties. The molecule also contains a pyrazole moiety, a dimethoxy group, and a thioacetamide linkage, which could contribute to its activity profile.

Synthesis Analysis

The synthesis of triazoloquinazolinone derivatives is well-documented in the literature. For instance, the synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones involves the cyclization of a hydrazino quinazolinone with one-carbon donors . Another method includes reacting amino anilino quinazolinone with aromatic aldehydes and subsequent dehydrogenation to yield triazoloquinazolinones . Additionally, hydrazino quinazolinone can undergo ring closure with various reagents to form different substituted triazoloquinazolinones . These methods could potentially be adapted to synthesize the compound by introducing the appropriate substituents at the relevant steps.

Molecular Structure Analysis

The molecular structure of triazoloquinazolinones is characterized by a fused triazole and quinazolinone ring system. This core structure is often modified with various substituents that can influence the molecule's conformation and, consequently, its biological activity. The steric and electronic effects of the dimethylpyrazole, dimethoxy groups, and the thioacetamide linkage in the target compound would be critical in determining its binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

Triazoloquinazolinones can participate in various chemical reactions due to their reactive sites. For example, the nitrogen atoms in the triazole ring can act as nucleophiles or electrophiles depending on the reaction conditions . The presence of a thioacetamide group in the compound could also allow for further chemical modifications, such as S-alkylation or acylation, which could be used to generate a library of derivatives for structure-activity relationship studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazolinones, such as solubility, melting point, and stability, are influenced by their substituents. The lipophilicity of the compound is likely increased by the presence of methoxy groups, which could enhance its ability to cross biological membranes . The compound's stability under physiological conditions would be an important factor in its pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion.

Scientific Research Applications

Antimicrobial Activity

Compounds within the pyrazole and [1,2,4]triazoloquinazoline families have been synthesized and evaluated for their antimicrobial properties. For instance, Hassan (2013) synthesized a series of 2-pyrazolines and new 2-pyrazoline derivatives bearing benzenesulfonamide moieties, which showed antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungus (Hassan, 2013). Similarly, El‐Kazak and Ibrahim (2013) synthesized novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines with antimicrobial screening (El‐Kazak & Ibrahim, 2013).

Insecticidal Assessment

Fadda et al. (2017) explored the synthesis of various heterocycles, including pyrrole, pyridine, and triazoloquinazoline derivatives, assessing their insecticidal activity against the cotton leafworm, Spodoptera littoralis. These findings suggest potential agricultural applications for related compounds in pest management (Fadda et al., 2017).

Antihistaminic Agents

Alagarsamy et al. (2009) synthesized a series of triazoloquinazolin-5-ones and tested them for in vivo H1-antihistaminic activity, identifying several compounds that protected guinea pigs from histamine-induced bronchospasm. This research indicates potential therapeutic applications for related compounds in the treatment of allergic reactions (Alagarsamy et al., 2009).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a pharmaceutical, it could interact with various biological targets like enzymes or receptors .

Future Directions

Future research could involve further studying this compound’s properties and potential uses. This could include in vitro and in vivo studies to determine its biological activity .

properties

IUPAC Name

2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N7O4S/c1-16-12-17(2)33(31-16)11-10-24-30-26-18-13-22(37-4)23(38-5)14-20(18)29-27(34(26)32-24)39-15-25(35)28-19-8-6-7-9-21(19)36-3/h6-9,12-14H,10-11,15H2,1-5H3,(H,28,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVZSOJLXYYICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)NC5=CC=CC=C5OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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